ethyl 5,5,7,7-tetramethyl-2-(4-{methyl[(oxolan-2-yl)methyl]sulfamoyl}benzamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate
Description
Ethyl 5,5,7,7-tetramethyl-2-(4-{methyl[(oxolan-2-yl)methyl]sulfamoyl}benzamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate is a structurally complex heterocyclic compound featuring a thieno[2,3-c]pyridine core substituted with tetramethyl groups, an ethyl carboxylate ester, and a sulfamoyl benzamido moiety. This compound’s design integrates steric hindrance (via tetramethyl groups) and polar functional groups (sulfamoyl and benzamido), which may enhance metabolic stability and target binding affinity.
Properties
IUPAC Name |
ethyl 5,5,7,7-tetramethyl-2-[[4-[methyl(oxolan-2-ylmethyl)sulfamoyl]benzoyl]amino]-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H37N3O6S2/c1-7-35-25(32)21-20-15-26(2,3)29-27(4,5)22(20)37-24(21)28-23(31)17-10-12-19(13-11-17)38(33,34)30(6)16-18-9-8-14-36-18/h10-13,18,29H,7-9,14-16H2,1-6H3,(H,28,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQRBPDUMQBARQN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CC(NC2(C)C)(C)C)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)CC4CCCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H37N3O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
563.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Chemical Structure and Properties
The compound can be broken down into distinct functional groups that may contribute to its biological activity:
- Ethyl group : Often associated with hydrophobic properties.
- Tetramethyl thieno[2,3-c]pyridine : A bicyclic structure that may influence pharmacological interactions.
- Sulfamoyl group : Known for its role in various drug mechanisms, particularly in antibacterial and antiviral agents.
The molecular formula can be represented as follows:
Antimicrobial Properties
Research indicates that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, derivatives of thieno[2,3-c]pyridine have been shown to possess activity against various bacterial strains. A study highlighted the synthesis of such derivatives and their evaluation against gram-positive and gram-negative bacteria, showcasing their potential as antimicrobial agents .
Antidiabetic Activity
The compound's structural similarity to thiazolidinediones suggests potential antidiabetic activity through the activation of peroxisome proliferator-activated receptor gamma (PPARγ). These receptors play a crucial role in glucose metabolism and insulin sensitivity. A related study demonstrated that specific modifications in the thiazolidinedione structure could enhance PPARγ activation .
Antiviral Activity
The sulfamoyl moiety may also impart antiviral properties. Compounds containing sulfamoyl groups have been documented to inhibit viral replication mechanisms. For example, research on sulfamoyl-arylamides has shown efficacy against hepatitis B virus (HBV), indicating that similar compounds might also exhibit antiviral effects .
Cytotoxicity Studies
Cytotoxicity assays are essential for evaluating the safety profile of new compounds. Preliminary studies on structurally related compounds have indicated varying degrees of cytotoxic effects on cancer cell lines. These findings suggest that ethyl 5,5,7,7-tetramethyl-2-(4-{methyl[(oxolan-2-yl)methyl]sulfamoyl}benzamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate may also warrant investigation in this area.
Data Table: Summary of Biological Activities
Case Study 1: Antimicrobial Efficacy
A study conducted on a series of thieno[2,3-c]pyridine derivatives demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The results indicated that modifications in the side chains could enhance efficacy.
Case Study 2: PPARγ Activation
In a controlled laboratory setting, a derivative structurally similar to the compound was tested for its ability to activate PPARγ in adipocyte cell lines. The results showed increased insulin sensitivity and glucose uptake compared to untreated controls.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Core Heterocycles
The thieno[2,3-c]pyridine core distinguishes this compound from other heterocyclic systems, such as thiazolo[3,2-a]pyrimidines (e.g., compounds 11a, 11b) or imidazo[1,2-a]pyridines . Key structural differences include:
- Substituent Complexity: The tetramethyl groups and sulfamoyl benzamido side chain provide unique steric and electronic profiles compared to simpler analogues like ethyl 2-amino-6-boc-4,7-dihydrothieno[2,3-c]pyridine-3(5H)-carboxylate .
- Functional Group Diversity : The oxolane (tetrahydrofuran) ring in the sulfamoyl group introduces conformational rigidity absent in pyridinesulfonamides (e.g., compound 27 ) .
Physicochemical Properties
Lipophilicity (clogP) and solubility are critical determinants of bioavailability.
Table 1: Comparative Analysis of Structural and Physicochemical Features
*clogP estimated via fragment-based methods.
Structure-Activity Relationship (SAR) Trends
- Lipophilicity and Activity : As observed in imidazo-thiazoles , higher clogP correlates with enhanced potency in hydrophobic environments (e.g., mycobacterial membranes). The target compound’s tetramethyl groups may similarly enhance activity in lipophilic targets.
- Sulfamoyl vs. Carbamoyl Groups : Sulfamoyl benzamido (target) vs. carbamoyl (compound 27 ) : Sulfamoyl groups improve hydrogen-bonding capacity and metabolic stability.
Research Implications and Limitations
Comparative data on solubility and stability are absent in the evidence, necessitating further experimental validation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
